(Z)-2-(4-methoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
(Z)-2-(4-Methoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a heterocyclic compound featuring a benzofuro-oxazinone core substituted with a 4-methoxybenzylidene group at position 2 and a pyridin-4-ylmethyl moiety at position 6. The Z-configuration of the benzylidene double bond is critical for its stereochemical and electronic properties.
Properties
IUPAC Name |
(2Z)-2-[(4-methoxyphenyl)methylidene]-8-(pyridin-4-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-28-18-4-2-16(3-5-18)12-22-23(27)19-6-7-21-20(24(19)30-22)14-26(15-29-21)13-17-8-10-25-11-9-17/h2-12H,13-15H2,1H3/b22-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPBPQQPSIKNKW-UUYOSTAYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-methoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its effects on cancer cells, anti-inflammatory properties, and other pharmacological effects.
Chemical Structure and Properties
The compound has a unique structure characterized by a benzofuroxazine core with methoxy and pyridine substituents. Its molecular formula is , and it exhibits various physicochemical properties that may influence its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to (Z)-2-(4-methoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one demonstrate significant cytotoxic effects against various cancer cell lines. For instance:
- In Vitro Studies : The compound was tested against several cancer cell lines, including P388 and L1210. It exhibited notable cytotoxicity with IC50 values in the micromolar range, suggesting it may inhibit cell proliferation effectively .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspases and the modulation of cell cycle regulators. This aligns with findings from related compounds that target specific pathways in cancer cells .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This effect is crucial for developing therapeutics aimed at inflammatory diseases .
Antioxidant Activity
Molecular docking studies suggest that (Z)-2-(4-methoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress markers in cellular models. This activity could contribute to its protective effects against oxidative damage in various diseases .
Data Tables
| Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | P388 | 10.5 | Apoptosis induction |
| Cytotoxicity | L1210 | 12.0 | Cell cycle arrest |
| Anti-inflammatory | Macrophages | N/A | Cytokine inhibition |
| Antioxidant Activity | Cellular Model | N/A | Free radical scavenging |
Case Studies
- Cytotoxic Effects on Cancer Cells : A study reported that derivatives of similar compounds showed significant inhibition of proliferation in A2780 ovarian cancer cells with IC50 values comparable to established chemotherapeutics like BKM-120 .
- Inflammation Models : In a model of acute inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to controls, indicating its potential for therapeutic use in inflammatory conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structural analogues differ primarily in substituent groups, which influence physicochemical properties and reactivity. Key comparisons include:
Table 1: Substituent and Molecular Data Comparison
Key Observations:
Substituent Electronic Effects: The 4-methoxy group in the target compound is electron-donating, enhancing resonance stabilization of the benzylidene moiety compared to electron-withdrawing groups (e.g., nitro or chloro in compound 4a ). This may increase metabolic stability but reduce electrophilic reactivity. Pyridin-4-ylmethyl at C8 (target) vs. pyridin-2-yl (compound 4a) alters steric and electronic interactions.
Synthetic Routes: Compound 4a was synthesized via condensation of benzaldehyde derivatives with spirocyclic precursors in glacial acetic acid, achieving moderate yields (64%). Chromene-derived analogues (e.g., ) employ benzoyl chloride and acetic anhydride for cyclization, suggesting divergent synthetic pathways for related scaffolds .
Spectral Characteristics: IR spectra for analogous compounds show consistent C=O stretches (~1720 cm⁻¹) and C=N stretches (~1630 cm⁻¹), confirming the oxazinone and imine functionalities . 1H NMR data for compound 4a (e.g., δ 2.62 for N-CH₃) provide benchmarks for methyl and aromatic proton assignments in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
